

Physical and chemical properties of (1-Phenylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1-Phenylpiperidin-4-yl)methanol

Cat. No.: B150845

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **(1-Phenylpiperidin-4-yl)methanol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **(1-Phenylpiperidin-4-yl)methanol**. The information is compiled from various sources to aid in research and development activities.

Chemical Structure and Identifiers

(1-Phenylpiperidin-4-yl)methanol is a chemical compound with a piperidine ring substituted at the 1-position with a phenyl group and at the 4-position with a hydroxymethyl group.

Identifier	Value
IUPAC Name	(1-Phenylpiperidin-4-yl)methanol
CAS Number	697306-45-9
Molecular Formula	C ₁₂ H ₁₇ NO
Molecular Weight	191.27 g/mol
Canonical SMILES	C1CN(CCC1CO)C2=CC=CC=C2
InChI Key	TXXOCHYAPLXLKC-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known and predicted physical and chemical properties of **(1-Phenylpiperidin-4-yl)methanol** is presented below. Experimental values are prioritized, and predicted values are noted accordingly.

Property	Value	Source
Melting Point	166-167 °C (for phenyl(piperidin-4-yl)methanol) [1]	Experimental (related compound)
Boiling Point	332.0±22.0 °C[1]	Predicted
Water Solubility	2383.23 mg/L[2]	Predicted
logP (Octanol/Water Partition Coefficient)	3.1[3]	Predicted
pKa	14.13±0.20[1]	Predicted

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.23-7.28	m	2H	Ar-H
6.81-6.96	m	3H	Ar-H
3.69-3.74	m	2H	-CH ₂ - (piperidine ring)
3.55	t, J=5.8Hz	2H	-CH ₂ OH
2.72	td, J=12.2, 2.4Hz	2H	-CH ₂ - (piperidine ring)
1.83-1.88	m	2H	-CH ₂ - (piperidine ring)
1.62-1.69	m	1H	-CH- (piperidine ring)
1.25-1.46	m	2H	-CH ₂ - (piperidine ring)

¹³C NMR Spectroscopy

While specific experimental ¹³C NMR data for **(1-Phenylpiperidin-4-yl)methanol** is not readily available in the searched literature, predicted shifts can be estimated based on the structure and data from similar compounds. Generally, one would expect signals for the aromatic carbons (between 110-150 ppm), the piperidine ring carbons (between 25-60 ppm), and the hydroxymethyl carbon (around 60-70 ppm).

Infrared (IR) Spectroscopy

An experimental IR spectrum for **(1-Phenylpiperidin-4-yl)methanol** is not available in the searched literature. However, characteristic absorption bands can be predicted based on its functional groups:

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3600-3200 (broad)	O-H	Stretching
3100-3000	C-H (aromatic)	Stretching
3000-2850	C-H (aliphatic)	Stretching
1600, 1500, 1450	C=C (aromatic)	Stretching
1260-1000	C-O	Stretching
1250-1000	C-N	Stretching

Mass Spectrometry

Experimentally determined mass spectrometry data for **(1-Phenylpiperidin-4-yl)methanol** is not available in the provided search results. The predicted monoisotopic mass is 191.131014 Da.^[3] In a typical electron ionization (EI) mass spectrum, one would expect to see the molecular ion peak [M]⁺ at m/z 191, along with fragmentation patterns corresponding to the loss of the hydroxyl group, parts of the piperidine ring, and the phenyl group.

Experimental Protocols

Synthesis of **(1-Phenylpiperidin-4-yl)methanol**

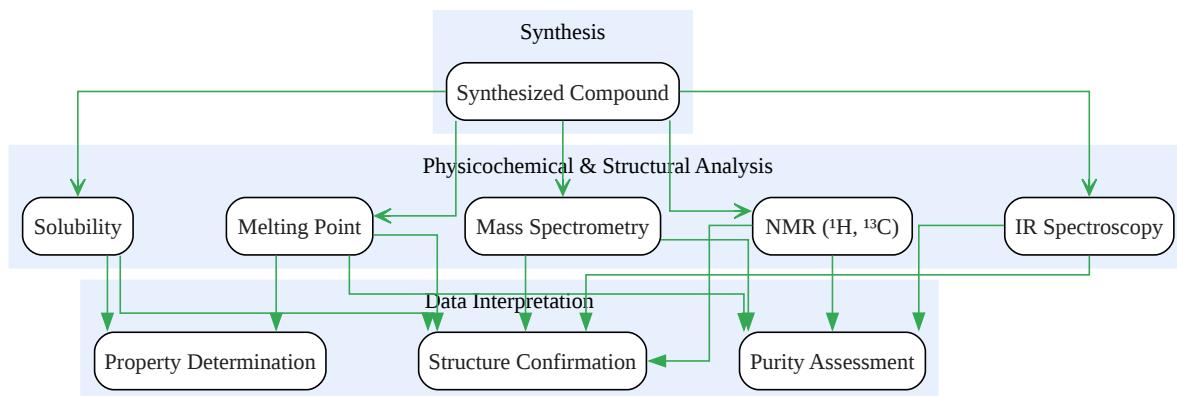
Method: Reduction of ethyl 1-phenylpiperidine-4-carboxylate.

Procedure:

- Dissolve ethyl 1-phenylpiperidine-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Slowly add lithium aluminum hydride (LiAlH₄) (1.25 eq) to the cooled solution.
- Stir the reaction mixture at 0 °C for 2 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion, carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to yield **(1-Phenylpiperidin-4-yl)methanol**.

[Click to download full resolution via product page](#)


Caption: Synthetic workflow for **(1-Phenylpiperidin-4-yl)methanol**.

Determination of Physicochemical Properties (General Protocols)

The following are general experimental protocols that can be adapted for the determination of the physicochemical properties of **(1-Phenylpiperidin-4-yl)methanol**.

- A small, finely powdered sample of the compound is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.^[2]
- Add a small, accurately weighed amount of the solute (e.g., 1-5 mg) to a known volume of the solvent (e.g., 1 mL) in a vial.
- Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
- Centrifuge the mixture to separate the undissolved solid.

- Analyze the concentration of the solute in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
- Dissolve an accurately weighed sample (typically 5-20 mg for ^1H NMR, 20-100 mg for ^{13}C NMR) in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to an NMR tube.
- Acquire the spectrum on an NMR spectrometer, using appropriate parameters (e.g., pulse sequence, acquisition time, number of scans) to obtain a good signal-to-noise ratio.
- Process the raw data (Fourier transformation, phasing, baseline correction) to obtain the final spectrum.
- For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Place the sample in the IR spectrometer.
- Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC, or LC).
- Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- Separate the resulting ions based on their mass-to-charge ratio in the mass analyzer.
- Detect the ions to generate the mass spectrum.

Potential Biological Screening Areas

Antimicrobial/Antifungal Assays

NMDA Receptor Binding Assays

μ-Opioid Receptor Agonism/Antagonism

Other Receptor Screening

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Piperidine, 1-methyl-4-phenyl- | C12H17N | CID 202391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of (1-Phenylpiperidin-4-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150845#physical-and-chemical-properties-of-1-phenylpiperidin-4-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com